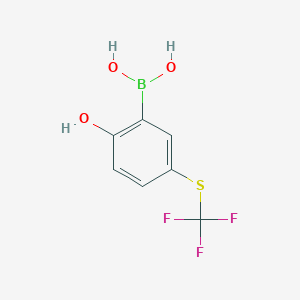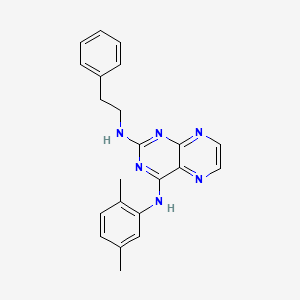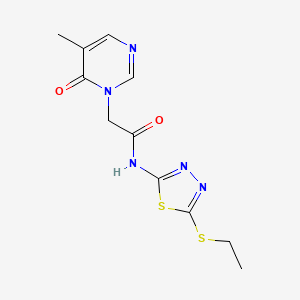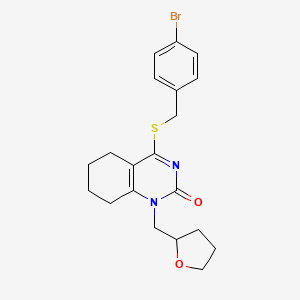![molecular formula C25H21N5O3 B2494237 N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-31-0](/img/no-structure.png)
N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3 and its molecular weight is 439.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
Research into the synthesis of novel compounds often investigates the potential biological applications of these substances. The study by Break, Mosselhi, and Elshafai (2013) demonstrates the ribosylation of fused quinazolines, leading to the creation of new nucleosides with fluorescence interest. This suggests a potential for creating novel compounds with specific fluorescence properties for various scientific applications (Break, Mosselhi, & Elshafai, 2013).
Antimicrobial Activity
The development and evaluation of antimicrobial activities form a significant part of the research on new quinazoline derivatives. Özyanik, Demirci, Bektaş, and Demirbas (2012) explored the synthesis of quinoline derivatives containing an azole nucleus, demonstrating that some of the synthesized compounds showed good to moderate activity against a variety of microorganisms. This indicates the potential for these compounds to be used in the development of new antimicrobial agents (Özyanik et al., 2012).
Fluorescence Studies
Fluorescence studies are crucial for understanding the properties of new compounds and their potential applications in scientific research. The study by Break et al. (2013) on the ribosylation of fused quinazolines to produce new nucleosides with fluorescence properties highlights the relevance of these compounds in fluorescence studies and their potential application in biochemical and medical research.
Potential Biological Activities
The exploration of potential biological activities, including anti-inflammatory and anticancer properties, is a vital area of research for new chemical compounds. The study by Shen et al. (2019) on the discovery and evaluation of synthetic triazoloquinazoline derivatives as anti-inflammatory agents showcases the potential therapeutic applications of these compounds in treating inflammation (Shen et al., 2019). Similarly, the research on the synthesis and anticancer activity of new pyrazoles and triazoles bearing a quinazoline moiety by Saad, Osman, and Moustafa (2011) indicates the potential of these compounds in the development of anticancer drugs (Saad, Osman, & Moustafa, 2011).
将来の方向性
作用機序
Target of Action
They are part of essential building blocks like amino acids and nucleotides .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Biochemical Pathways
1,2,3-triazoles have found broad applications in various fields such as organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
1,2,3-triazoles are generally known for their high chemical stability .
Action Environment
1,2,3-triazoles are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 3-methoxybenzaldehyde with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid, followed by cyclization and subsequent reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-methoxybenzaldehyde", "3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Sodium borohydride", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of acetic acid and methanol to form the imine intermediate.", "Step 2: Cyclization of the imine intermediate by heating with acetic acid and chloroform to form the desired product.", "Step 3: Reduction of the imine intermediate with sodium borohydride in methanol to form the desired product." ] } | |
CAS番号 |
1031623-31-0 |
分子式 |
C25H21N5O3 |
分子量 |
439.475 |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-5-3-7-17(11-15)22-23-27-25(32)20-10-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-4-8-19(12-16)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2494158.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)
